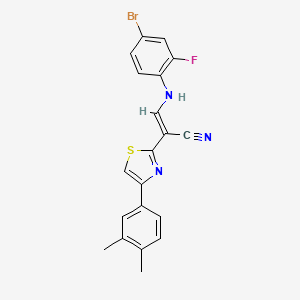

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFN3S/c1-12-3-4-14(7-13(12)2)19-11-26-20(25-19)15(9-23)10-24-18-6-5-16(21)8-17(18)22/h3-8,10-11,24H,1-2H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHRUWNOWGGTJH-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A thiazole ring

- An acrylonitrile moiety

- Halogen substitutions (bromo and fluoro groups)

This structural diversity contributes to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic pathways associated with cancer cell proliferation.

- Receptor Modulation: It can act as a ligand for certain receptors, potentially altering signaling pathways that lead to tumor growth.

Antitumor Activity

Recent studies have indicated that compounds with similar thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against human cancer cell lines (e.g., HT29 and Jurkat cells) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | HT29 | 1.98 ± 1.22 |

These findings suggest that the thiazole moiety is crucial for enhancing anticancer activity.

Structure-Activity Relationship (SAR)

Research has demonstrated that specific substitutions on the phenyl rings significantly impact the biological activity of thiazole-containing compounds. For example:

- Electron-donating groups (like methyl) at specific positions on the phenyl ring have been correlated with increased cytotoxicity.

- The presence of halogen atoms (bromo and fluoro) can enhance binding affinity to target proteins, thus improving therapeutic efficacy .

Case Studies

- Study on Thiazole Derivatives: A study evaluating various thiazole derivatives found that compounds with similar structures to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, supporting the hypothesis that thiazole rings are essential for cytotoxic activity .

- Molecular Dynamics Simulations: Computational studies using molecular dynamics simulations have provided insights into how these compounds interact with target proteins at a molecular level, revealing important hydrophobic interactions that contribute to their biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The target compound’s analogs share a thiazole-acrylonitrile backbone but differ in substituents, which critically modulate their properties. Key comparisons are summarized below:

Table 1: Substituent Profiles and Molecular Properties

*Molecular weights calculated from structural formulas.

Physicochemical and Electronic Properties

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to bromophenyl () or fluorophenyl () analogs.

- Electronic Effects : Bromine (σₚ = 0.86) and fluorine (σₚ = 0.06) substituents create localized electron-deficient regions, contrasting with electron-donating methyl groups (σₚ = -0.17) on the thiazole ring .

Crystallographic and Reactivity Insights

- Crystallography: Analogs like those in adopt monoclinic systems (e.g., C2 space group, density = 1.405 g/cm³), suggesting similar packing efficiency for the target compound .

- Reactivity : The acrylonitrile’s nitrile group is susceptible to nucleophilic attack, with electron-withdrawing substituents (e.g., Br, F) accelerating such reactions. In contrast, bulky groups (e.g., 3,4-dimethylphenyl) may sterically hinder reactivity compared to less-substituted analogs .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile with high purity?

Methodological Answer:

- Step 1: Thiazole Ring Formation

Use α-haloketone (e.g., 4-(3,4-dimethylphenyl)-2-bromoacetophenone) and thiourea under reflux in ethanol to form the thiazole core. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) . - Step 2: Acrylonitrile Coupling

React the thiazole intermediate with (4-bromo-2-fluorophenyl)amine and acrylonitrile derivatives via a Knoevenagel condensation. Use piperidine as a base catalyst in dry DMF at 80°C for 6 hours . - Step 3: Purification

Employ flash chromatography (silica gel, gradient elution with dichloromethane/methanol 95:5) followed by recrystallization in acetonitrile to achieve >95% purity. Confirm via HPLC (C18 column, retention time ~12.3 min) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- NMR Spectroscopy :

Use H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm), acrylonitrile (δ 6.8–7.0 ppm), and amine protons (δ 5.5 ppm). Cross-validate with C NMR for nitrile (δ ~120 ppm) and thiazole carbons (δ ~165 ppm) . - Mass Spectrometry :

High-resolution ESI-MS (m/z calc. 469.04 [M+H]) confirms molecular weight. Discrepancies in fragmentation patterns can be resolved using tandem MS/MS . - X-ray Crystallography :

Resolve stereochemical ambiguities (e.g., E/Z isomerism) via single-crystal X-ray diffraction. Compare experimental bond angles with DFT-optimized structures .

Q. How do the functional groups (thiazole, acrylonitrile, bromo-fluorophenyl) influence the compound’s reactivity and stability under varying conditions?

Methodological Answer:

- Thiazole Ring :

Enhances π-π stacking with biological targets but is susceptible to oxidation. Stabilize with inert atmospheres (N) during synthesis . - Acrylonitrile Moiety :

Participates in Michael addition reactions. Test stability in polar aprotic solvents (e.g., DMF) using UV-Vis spectroscopy (λ ~280 nm) . - Bromo-Fluorophenyl Group :

Ortho-fluorine improves metabolic stability. Assess hydrolytic stability via accelerated degradation studies (pH 1–13, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s anticancer efficacy?

Methodological Answer:

- Substituent Modification :

Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., nitro) to increase electrophilicity. Synthesize analogs via Suzuki-Miyaura coupling . - In Vitro Screening :

Test cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. Compare IC values (target: <10 μM) with parent compound . - Computational Docking :

Use AutoDock Vina to model interactions with EGFR kinase (PDB ID: 1M17). Prioritize analogs with stronger hydrogen bonding to Lys721 and Met793 .

Q. What experimental and computational approaches are recommended to resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays :

Validate antiproliferative activity via both MTT and clonogenic assays. Rule out false positives from redox-active compounds . - Meta-Analysis :

Aggregate data from PubChem and ChEMBL. Apply Bayesian statistics to identify outliers in IC values across studies . - ADMET Prediction :

Use SwissADME to predict bioavailability (%ABS >30) and toxicity (AMES test). Correlate with in vivo pharmacokinetic studies in rodents .

Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?

Methodological Answer:

- Target Identification :

Perform thermal shift assays (TSA) with human kinase libraries to identify binding partners. Confirm hits via SPR (KD <1 μM) . - Pathway Analysis :

Use RNA-seq to profile transcriptomic changes in treated cancer cells. Enrichment analysis (GO, KEGG) identifies apoptosis and cell cycle pathways . - In Vivo Validation :

Test efficacy in xenograft models (e.g., BALB/c mice with HT29 tumors). Monitor tumor volume and biomarker expression (e.g., caspase-3) via immunohistochemistry .

Q. What strategies optimize the compound’s solubility and bioavailability for preclinical development?

Methodological Answer:

- Salt Formation :

Synthesize hydrochloride salt to improve aqueous solubility. Characterize via pH-solubility profiles and DSC (melting point ~220°C) . - Nanoparticle Formulation :

Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) using emulsion-solvent evaporation. Assess release kinetics in PBS (pH 7.4) . - Permeability Assays :

Use Caco-2 monolayers to measure apparent permeability (P >1×10 cm/s). Enhance with permeation enhancers (e.g., sodium taurocholate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.